globosumone A

Description

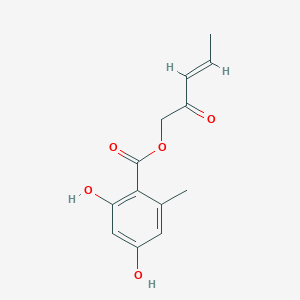

Globosumone A is a secondary metabolite isolated from the endophytic fungus Chaetomium globosum strain DJ181. This compound belongs to a class of bioactive polyketides characterized by a benzoate ester backbone derived from the condensation of o-orsellinic acid with a hydroxylated aliphatic side chain . Structural elucidation reveals a unique tetracyclic framework with a 15-oxa-20-azatetracyclo ring system, contributing to its stereochemical complexity .

Globosumone A exhibits notable cytotoxic activity against cancer cell lines, particularly in breast and colon carcinoma models, with IC₅₀ values ranging from 1.5–5.0 µM . Its bioactivity is attributed to the induction of apoptosis via mitochondrial pathway disruption and ROS generation. Additionally, preliminary studies suggest antimicrobial properties against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) .

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

[(E)-2-oxopent-3-enyl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C13H14O5/c1-3-4-9(14)7-18-13(17)12-8(2)5-10(15)6-11(12)16/h3-6,15-16H,7H2,1-2H3/b4-3+ |

InChI Key |

KIMBFCFJDPSYCZ-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/C(=O)COC(=O)C1=C(C=C(C=C1C)O)O |

Canonical SMILES |

CC=CC(=O)COC(=O)C1=C(C=C(C=C1C)O)O |

Synonyms |

globosumone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Globosumone A shares a polyketide origin with other Chaetomium-derived metabolites but differs in substituent groups and ring systems. Key structural analogs include:

Key Differences :

- Chaetoglobosin A lacks the benzoate ester moiety but features a cytochalasan scaffold linked to apoptosis via microtubule disruption .

- Spiciferone A has a simpler pyranone backbone, limiting its bioactivity spectrum to antifungal effects (e.g., Candida albicans, MIC = 16 µg/mL) .

- Chaetoviridin E ’s bisindole-quinazoline hybrid enables kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 µM), a mechanism absent in globosumone A .

Functional Comparison

Notable Findings:

- Potency : Chaetoglobosin A outperforms globosumone A in cytotoxicity but lacks antimicrobial effects, highlighting divergent evolutionary roles in fungal defense .

- Structural-Activity Relationship (SAR): The benzoate ester in globosumone A enhances membrane permeability compared to Spiciferone A’s polar pyranone system .

Q & A

Q. What spectroscopic techniques are recommended for elucidating the molecular structure of globosumone A?

To determine the molecular structure, combine nuclear magnetic resonance (NMR) spectroscopy for functional group identification, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration verification. For complex stereochemistry, utilize 2D NMR techniques (e.g., COSY, HSQC) and compare data with synthetic analogs .

Q. What in vitro assays are commonly used to assess globosumone A's bioactivity?

Standard assays include:

- Cell viability assays (MTT/XTT) for cytotoxicity screening.

- Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) with positive controls.

- Antimicrobial disk diffusion tests using standardized microbial strains. Ensure replicate experiments (n ≥ 3) and solvent controls to exclude artifacts .

Q. How can extraction yields of globosumone A from fungal sources be optimized?

Use solvent systems with varying polarities (e.g., ethyl acetate-methanol gradients) and optimize parameters like extraction temperature (40–60°C) and duration (12–24 hr). Follow with preparative HPLC (C18 column, acetonitrile-water mobile phase) and validate purity via HPLC-DAD (>95% peak area) .

Q. What analytical HPLC conditions effectively separate globosumone A from structural analogs?

Employ a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a gradient of 30–70% acetonitrile in 0.1% formic acid over 30 minutes. Monitor at λ = 220–280 nm and calibrate with reference standards. Adjust pH (2.5–3.5) to enhance peak resolution .

Q. What in vivo models are appropriate for preliminary toxicity screening of globosumone A?

Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity studies (OECD 423 guidelines). Administer doses (10–100 mg/kg) orally or intraperitoneally, monitor for 14 days, and assess histopathology (liver/kidney sections) and serum biomarkers (ALT, AST) .

Advanced Research Questions

Q. How can computational modeling and empirical data be integrated to predict globosumone A's pharmacophore?

Develop 3D pharmacophore hypotheses using molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Validate with site-directed mutagenesis and binding affinity assays (SPR/ITC). Compare results with rigid synthetic analogs to confirm critical functional groups .

Q. What strategies resolve discrepancies in reported IC50 values across pharmacological studies?

Q. How to design experiments to validate globosumone A's mechanism of action in complex biological systems?

Combine genetic knockouts (CRISPR-Cas9) of putative target genes with transcriptomic profiling (RNA-seq). Use pharmacological inhibitors (e.g., kinase inhibitors) for competitive binding studies and confirm downstream effects via western blotting .

Q. What metabolomic approaches identify biosynthetic precursors of globosumone A?

Apply isotopic labeling (¹³C-glucose tracing) in fungal cultures, followed by LC-MS/MS analysis. Inhibit key enzymes (e.g., polyketide synthases) with chemical probes and monitor intermediate accumulation via HRMS/MS networking .

Q. How to assess globosumone A's ecological role in its native fungal habitat?

Conduct gene knockout studies (ΔPKS mutants) and compare metabolite profiles (GC-MS). Analyze interspecies interactions (e.g., fungal-bacterial co-cultures) and evaluate antifungal/antibacterial activity in soil microcosms .

Q. What multi-omics strategies elucidate systems-level impacts of globosumone A exposure?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) data. Use pathway enrichment tools (KEGG, GO) to identify disrupted networks and validate with CRISPR-interference models .

Q. How to employ CRISPR-Cas9 systems to study globosumone A biosynthesis genes?

Design sgRNAs targeting polyketide synthase (PKS) genes in the producing fungus. Use ribonucleoprotein (RNP) complexes for transformation, validate edits via Sanger sequencing, and correlate gene disruption with metabolite loss (HPLC-UV) .

Methodological Considerations

Q. What statistical methods are essential for analyzing dose-response relationships?

Apply nonlinear regression (four-parameter Hill equation) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals and compare curves via F-test (GraphPad Prism) .

Q. What literature review approaches ensure comprehensive coverage of globosumone A research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.